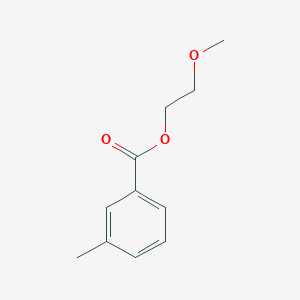

2-Methoxyethyl 3-methylbenzoate

Beschreibung

2-Methoxyethyl 3-methylbenzoate is an ester derivative of benzoic acid with a methoxyethyl ester group at the ortho position (C2) and a methyl substituent at the meta position (C3) of the aromatic ring. The methoxyethyl group enhances solubility in polar solvents compared to simpler alkyl esters, while the methyl group at C3 may influence steric effects and intermolecular interactions .

Eigenschaften

CAS-Nummer |

5448-53-3 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2-methoxyethyl 3-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-9-4-3-5-10(8-9)11(12)14-7-6-13-2/h3-5,8H,6-7H2,1-2H3 |

InChI-Schlüssel |

XQEGCLXAOFSBBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)OCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-methoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxyethyl 3-methylbenzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and 2-methoxyethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the product is distilled off as it forms. This method ensures a high yield and purity of the ester.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 3-methylbenzoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylbenzoic acid and 2-methoxyethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 3-Methylbenzoic acid and 2-methoxyethanol.

Reduction: 3-Methylbenzyl alcohol.

Substitution: Various substituted derivatives of 2-Methoxyethyl 3-methylbenzoate depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl 3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development due to its aromatic ester structure.

Industry: Utilized in the manufacture of fragrances and flavorings due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and 2-methoxyethanol. These metabolites can then interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzoate Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 2-Methoxyethyl 3-methylbenzoate | Methoxyethyl (C2), Methyl (C3) | C₁₁H₁₄O₃ | Ester, methoxyethyl, methyl |

| Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate () | Ethoxy-oxoethoxy (C2), Methyl (C3) | C₁₃H₁₆O₅ | Ester, ethoxy-oxoethoxy, methyl |

| Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate () | Methoxy (C3), methoxy-oxoethoxy (C2) | C₁₂H₁₄O₇ | Ester, methoxy, oxoethoxy |

| Ethyl 3-fluoro-4-methoxy-2-methylbenzoate () | Fluoro (C3), methoxy (C4), methyl (C2) | C₁₁H₁₃FO₃ | Ester, fluoro, methoxy, methyl |

Key Observations :

- Solubility : Methoxyethyl and ethoxy groups improve hydrophilicity compared to alkyl chains. For example, methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate () exhibits enhanced aqueous solubility due to multiple oxygen-rich substituents .

- Reactivity : Electron-withdrawing groups (e.g., fluoro in ) increase electrophilicity, while methoxyethyl groups may stabilize intermediates in nucleophilic reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| 2-Methoxyethyl 3-methylbenzoate | ~2.1 (estimated) | 194.23 | 3 |

| Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate | 1.8 () | 264.27 | 5 |

| Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | 0.5 () | 312.27 | 7 |

| Ethyl 3-fluoro-4-methoxy-2-methylbenzoate | 2.5 () | 212.22 | 3 |

Analysis :

- The methoxyethyl group in 2-Methoxyethyl 3-methylbenzoate likely reduces logP compared to purely alkyl-substituted analogs (e.g., ethyl benzoate, logP ~2.3), enhancing membrane permeability in biological systems .

- Higher hydrogen bond acceptors (e.g., 7 in ) correlate with increased solubility but may reduce bioavailability .

Critical Findings :

- Antimicrobial Activity : Substituted benzoates (e.g., ethyl 2-bromo-3-methylbenzoate in ) show halogen-dependent activity, suggesting that 2-Methoxyethyl 3-methylbenzoate’s methoxyethyl group may offer a safer profile with comparable efficacy .

- Prodrug Potential: Methoxyethyl esters (e.g., ) are hydrolyzed in vivo to active acids, indicating that 2-Methoxyethyl 3-methylbenzoate could act as a prodrug .

Biologische Aktivität

2-Methoxyethyl 3-methylbenzoate, a benzoate ester, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antiproliferative, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

2-Methoxyethyl 3-methylbenzoate has the following chemical structure:

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

This compound is characterized by a methoxy group and an ethyl group attached to the benzoate structure, which may influence its biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds with methoxy and hydroxy groups exhibit significant antioxidant properties. The presence of these functional groups allows for hydrogen atom or electron donation, stabilizing free radicals. For instance, derivatives similar to 2-methoxyethyl 3-methylbenzoate have shown improved antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) in various assays .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| 2-Methoxyethyl 3-methylbenzoate | TBD | DPPH Scavenging |

| BHT | 10 | DPPH Scavenging |

| Other Derivatives | 5-15 | ABTS Assay |

Antiproliferative Activity

The antiproliferative effects of 2-methoxyethyl 3-methylbenzoate have been evaluated against various cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in a concentration-dependent manner.

Case Study

In a study involving several benzoate derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific activity of 2-methoxyethyl 3-methylbenzoate remains to be quantified but is expected to be within this range based on structural similarities.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 2.2 |

| 2-Methoxyethyl 3-methylbenzoate | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of esters like 2-methoxyethyl 3-methylbenzoate are noteworthy, particularly against Gram-positive bacteria. Research has indicated that similar compounds demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.

Case Study

In one investigation, derivatives of methyl benzoate were tested for their antibacterial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis, suggesting potential for therapeutic applications .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Methyl Benzoate | E. faecalis | 8 |

| Other Derivatives | S. aureus | TBD |

| 2-Methoxyethyl 3-methylbenzoate | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.